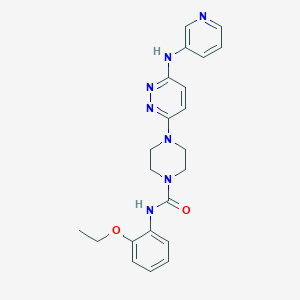

N-(2-ethoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Description

The compound N-(2-ethoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide features a piperazine core substituted with a pyridazin-3-yl group at the 4-position and a 2-ethoxyphenyl carboxamide at the 1-position. The pyridazine ring is further functionalized with a pyridin-3-ylamino group.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O2/c1-2-31-19-8-4-3-7-18(19)25-22(30)29-14-12-28(13-15-29)21-10-9-20(26-27-21)24-17-6-5-11-23-16-17/h3-11,16H,2,12-15H2,1H3,(H,24,26)(H,25,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYAMPKPORPAJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a piperazine core linked to a pyridazinyl moiety, which is further substituted with an ethoxyphenyl group. The molecular formula is , and it has a molecular weight of approximately 378.436 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within the body. The compound may modulate biochemical pathways by:

- Inhibiting Enzymatic Activity : It can bind to the active sites of enzymes, preventing substrate interaction.

- Receptor Modulation : It may alter receptor activity by interacting with binding sites, influencing signal transduction pathways.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial action appears to be linked to disruption of bacterial cell membrane integrity.

Case Studies and Experimental Data

-

Anticancer Activity :

- A study published in the Journal of Medicinal Chemistry reported that this compound inhibited cell growth in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 12 µM and 15 µM, respectively.

- Antimicrobial Efficacy :

Comparative Analysis with Similar Compounds

Comparison with Similar Compounds

PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]

- Structural Differences: PKM-833 replaces the 2-ethoxyphenyl group with a 7-(trifluoromethyl)chroman moiety and lacks the pyridin-3-ylamino substitution on the pyridazine ring. The trifluoromethyl chroman group enhances lipophilicity and metabolic stability compared to the ethoxyphenyl group .

- Pharmacological Profile: PKM-833 is a potent, selective fatty acid amide hydrolase (FAAH) inhibitor with high brain penetrance, attributed to its trifluoromethyl group and chroman scaffold . The absence of a pyridin-3-ylamino group may reduce off-target interactions compared to the target compound.

4-(2-Methoxyphenyl)-N-(3-pyridinyl)-1-piperazinecarbothioamide

- Structural Differences :

- Functional Implications :

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Structural Differences: Features a 4-chlorophenyl group and an ethyl substituent on the piperazine ring instead of the pyridazine-pyridin-3-ylamino system .

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide

- Structural Differences :

- Functional Implications :

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Substituent Effects: Ethoxy vs. Methoxy: The ethoxy group in the target compound may improve solubility compared to methoxy analogs (e.g., ) but could increase metabolic susceptibility . Pyridin-3-ylamino vs. Trifluoromethyl: The pyridin-3-ylamino group likely enhances hydrogen-bonding interactions, whereas trifluoromethyl groups (e.g., PKM-833) optimize lipophilicity and target engagement .

- Piperazine Core :

- Conformational flexibility (chair conformation in ) allows adaptation to diverse binding pockets, but substituents like ethyl or chroman groups () can restrict motion for selective interactions .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including:

- Piperazine core functionalization : Introduce substituents via nucleophilic substitution or coupling reactions under controlled pH (e.g., triethylamine as a catalyst) .

- Pyridazine ring formation : Use hydrazine with dicarbonyl precursors, optimizing solvent polarity (e.g., ethanol, dichloromethane) and temperature (60–80°C) to avoid side products .

- Final carboxamide coupling : Employ carbodiimide-based coupling agents (e.g., DCC) with monitoring via TLC and NMR to confirm intermediate purity . Methodological Tip: Adjust reaction time and solvent choice iteratively based on HPLC purity data to improve yields (>70%) .

Q. Which analytical techniques are critical for structural validation?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions on the piperazine and pyridazine rings. For example, the ethoxyphenyl group’s methylene protons appear as a triplet at δ 1.2–1.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+ = 463.18 g/mol) and detect fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for polymorph identification .

Q. How can researchers assess preliminary biological activity?

- Receptor binding assays : Screen against serotonin (5-HT1A/2A) or dopamine receptors (D2/D3) due to structural similarity to antipsychotic piperazine derivatives. Use radioligand displacement assays (IC50 values) .

- Enzyme inhibition studies : Test kinase or PDE4 inhibition via fluorescence-based assays, noting the pyridazine moiety’s role in ATP-binding site interactions .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Variation of substituents :

- Replace the ethoxyphenyl group with fluorophenyl or chlorophenyl to study electronic effects on receptor affinity .

- Modify the pyridazine ring’s amino group (e.g., methyl vs. acetyl) to assess steric hindrance in target binding .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond donors/acceptors. For example, the carboxamide’s carbonyl oxygen may anchor to receptor residues .

Data Contradiction Tip: If conflicting activity data arise (e.g., higher potency but lower solubility), balance logP adjustments (e.g., introduce polar groups on the piperazine nitrogen) .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond donors/acceptors. For example, the carboxamide’s carbonyl oxygen may anchor to receptor residues .

Q. What strategies resolve contradictory data in receptor selectivity studies?

- Dose-response profiling : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to distinguish target-specific effects from off-target interactions .

- Computational docking : Compare binding poses in homologous receptors (e.g., 5-HT1A vs. 5-HT2A) using molecular dynamics simulations. For example, the pyridazine ring’s orientation may favor 5-HT2A hydrophobic pockets .

- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., AZ331 or N-(4-chlorophenyl) derivatives) to identify conserved interaction motifs .

Q. How to optimize pharmacokinetic properties without compromising activity?

- Solubility enhancement : Introduce sulfonate or PEGylated groups on the piperazine ring while monitoring plasma protein binding via equilibrium dialysis .

- Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., ethoxy group demethylation). Consider deuteration or fluorination to block metabolic hotspots .

- In vivo PK/PD modeling : Use compartmental models to correlate plasma concentration (Cmax) with receptor occupancy in rodent brains .

Methodological Resources

- Synthetic Protocols : Multi-step organic synthesis guidelines from .

- Data Validation : ICReDD’s computational-experimental feedback loop for reaction optimization .

- Comparative Analysis : Framework for resolving contradictions via cross-study validation (e.g., receptor assay conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.